molecular formula C9H10N2 B8482384 N-cyano-N-methyl-3-toluidine

N-cyano-N-methyl-3-toluidine

Cat. No.: B8482384
M. Wt: 146.19 g/mol
InChI Key: SJHNNYFGKYMPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyano-N-methyl-3-toluidine is a substituted toluidine derivative featuring a methyl group and a cyano group attached to the nitrogen atom of a meta-substituted toluene backbone (3-toluidine).

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

methyl-(3-methylphenyl)cyanamide

InChI

InChI=1S/C9H10N2/c1-8-4-3-5-9(6-8)11(2)7-10/h3-6H,1-2H3

InChI Key

SJHNNYFGKYMPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyano-N-methyl-3-toluidine with structurally related toluidine derivatives and cyano-containing compounds:

Compound Name Substituents on N Aromatic Substituent Functional Group(s) Key Properties (Inferred/Reported)
This compound Methyl, Cyano 3-methyl (meta) Cyano, tertiary amine High polarity, low solubility in water
N-Methyl-p-toluidine Methyl 4-methyl (para) Tertiary amine Moderate solubility; used in polymer synthesis
N-Acetyl-3-methylaniline Acetyl 3-methyl (meta) Acetamide Melting point: 65–67°C; low solubility
TOOS (Sodium sulfonate derivative) Ethyl, sulfopropyl 3-methyl (meta) Sulfonate, hydroxyl High water solubility; biochemical applications
3-Cyano-N-methylpyridinium perchlorate Methyl Pyridinium ring Cyano, quaternary ammonium Ionic, crystalline; strong H-bonding

Key Observations :

  • Electronic Effects: The cyano group in this compound withdraws electron density, reducing the basicity of the nitrogen compared to N-methyl-p-toluidine. This contrasts with N-acetyl-3-methylaniline, where the acetyl group also withdraws electrons but less strongly .
  • Solubility: The cyano group likely decreases water solubility compared to sulfonated derivatives like TOOS, which are highly soluble due to their ionic nature .
  • Crystallinity: Analogous to 3-cyano-N-methylpyridinium perchlorate, the cyano group may promote intermolecular interactions (e.g., C–H⋯N bonds), enhancing crystallinity .

Research Findings and Data Gaps

While experimental data on this compound are sparse, studies on analogs highlight critical trends:

  • Thermal Stability: Cyano-containing compounds like 3-cyano-N-methylpyridinium perchlorate exhibit stability up to 196°C , suggesting this compound may also tolerate moderate temperatures.
  • Spectroscopic Signatures: The cyano group’s strong IR absorption (~2200 cm⁻¹) and distinct NMR shifts (e.g., δ ~110–120 ppm for ^13C) would aid in characterization .

Data Gaps :

  • Melting point, solubility, and toxicity data for this compound are unavailable in the provided evidence.
  • Comparative studies on its reactivity with other N-substituted toluidines are needed.

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